N-(2-ethyloxan-4-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spiro linkage between a chromene and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Properties
IUPAC Name |
N-(2-ethyloxan-4-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-18-15-17(8-14-25-18)22-20(24)23-12-10-21(11-13-23)9-7-16-5-3-4-6-19(16)26-21/h3-7,9,17-18H,2,8,10-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIOHDTQISNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)NC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: This step often involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromene structure.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step usually requires a catalyst such as a Lewis acid (e.g., BF3·Et2O) to facilitate the formation of the spiro linkage.
Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions (e.g., using EDCI or DCC as coupling agents).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the chromene ring, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the piperidine ring, leading to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce secondary amines.
Scientific Research Applications
N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways.
Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, altering cellular signaling.
Ion Channel Interaction: It may modulate ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can be compared with other spiro compounds, such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar in structure but lacks the ethyloxan and carboxamide groups.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with different heterocyclic components.
Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring instead of a chromene ring.
The uniqueness of N-(2-ethyloxan-4-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
